N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic small molecule composed of a 4-acetylphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine ring. The molecular formula is C₁₆H₁₉N₃O₄, with a molecular weight of 317.34 g/mol.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 868965-03-1
Cat. No. B2879067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
CAS868965-03-1
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C16H19N3O4/c1-3-18-8-9-19(16(23)15(18)22)10-14(21)17-13-6-4-12(5-7-13)11(2)20/h4-7H,3,8-10H2,1-2H3,(H,17,21)
InChIKeyLYSJLZOCVKWQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868965-03-1) | Chemical Identity & Sourcing Baseline


N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic small molecule composed of a 4-acetylphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine ring. The molecular formula is C₁₆H₁₉N₃O₄, with a molecular weight of 317.34 g/mol. The compound is currently offered by a limited number of specialty chemical vendors, typically at a purity of ≥95% and intended exclusively for research use. It belongs to the broader class of piperazin-1-yl-acetamide derivatives, which have been historically explored as memory enhancers and for treating cerebral insufficiency in older patent literature. However, no dedicated primary research articles, authoritative database entries (PubChem, ChEMBL, BindingDB, ChemSpider), or comprehensive physicochemical characterization data could be located for this specific compound. All currently available information is limited to vendor-supplied catalog data.

Why Generic Substitution of N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Carries Unquantifiable Risk


Even within the narrow series of N-aryl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide analogs, minor structural changes produce divergent biological profiles. For example, the para-bromophenyl analog has been reported to inhibit the growth of breast and prostate cancer cells, while the unsubstituted phenyl-carboxamide derivative is a known piperacillin impurity with no reported anticancer activity. The 4-acetyl substituent on the target compound introduces a hydrogen-bond acceptor and alters the electronic distribution of the aromatic ring, which can fundamentally shift target engagement, metabolic stability, and pharmacokinetics relative to halogenated or alkoxy-substituted analogs. In the absence of comparative binding, functional, ADME, or in vivo data for any member of this series, there is no scientific basis to assume functional equivalence. Therefore, procuring a close analog as a substitute without confirmatory data risks invalidating the experimental model or missing the desired pharmacological phenotype. The following sections document the extent—and the limits—of currently verifiable differentiation evidence. [1] [2]

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide vs. Closest Analogs


Structural Uniqueness: The 4-Acetyl Substituent is Absent from All Analogs with Reported Biological Data

A systematic search of the chemical literature and databases reveals that no derivative of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide bearing a 4-acetylphenyl group has been characterized in any publicly available biological assay, pharmacological study, or patent with disclosed activity. The closest analogs with reported biological data include N-(4-bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS 868680-45-9), which has been studied for anticancer activity in breast and prostate cancer cell lines, and the N-phenyl-piperazine-carboxamide impurity (CAS 65322-79-4), which is a reference standard for piperacillin quality control. Neither of these compounds contains the 4-acetylphenyl moiety. The acetyl group is chemically distinct from the halogen or hydrogen substituents found in the reported analogs, and this difference is expected to confer unique hydrogen-bonding capabilities, metabolic susceptibility, and target-binding profiles. However, no measured values exist to quantify these differences. [1] [2]

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Combinatorial Library Potential: The Diketopiperazine Scaffold Offers Conformational Constraint, but No Direct Head-to-Head Data Exist

The 2,3-dioxopiperazine (diketopiperazine, DKP) core is a privileged scaffold in medicinal chemistry due to its conformational rigidity, resistance to proteolysis, and ability to mimic peptide β-turns. The target compound incorporates this scaffold with an ethyl substituent at N4 and a 4-acetylphenylacetamide side chain, generating a unique three-dimensional pharmacophore. While no comparative biological data exist, the DKP scaffold has been extensively validated in other contexts: bis-dioxopiperazine derivatives (e.g., ICRF-159) are clinically studied antitumor agents acting as topoisomerase II catalytic inhibitors. The target compound's monoketopiperazine core, relative to bis-dioxopiperazines, may reduce DNA intercalation potential while retaining hydrogen-bonding functionality useful for fragment-based library design. [1]

Drug Discovery Fragment-Based Screening Peptidomimetics

Purity and Analytical Characterization: Vendor-Reported Purity ≥95%, but No Certified Reference Standard Comparisons Available

Current vendors list the purity of N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide as ≥95%, typically determined by HPLC or GC. However, no certified reference standard (CRM) for this compound exists in major pharmacopoeias (USP, EP, BP), unlike related piperacillin impurities such as Piperacillin EP Impurity J (CAS 2170771-47-6) or 4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide (CAS 65322-79-4) that have well-characterized impurity profiles. The absence of a CRM means that lot-to-lot consistency in impurity profiles cannot be guaranteed, and identification must rely on the end-user's own spectroscopic validation (NMR, HRMS). [1]

Analytical Chemistry Quality Control Reference Standard

Optimal Application Scenarios for N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide Based on Structural and Class Evidence


Lead-Like Fragment for Diketopiperazine-Focused Kinase or Protease Inhibitor Discovery

The compound's mono-diketopiperazine core with a 4-acetylphenyl extension makes it a suitable starting fragment for medicinal chemistry campaigns targeting ATP-binding pockets or protease active sites that recognize peptide-like motifs. The acetyl group can serve as a synthetic handle or a hydrogen-bond anchor. Researchers should plan for in-house determination of binding constants (Kd/IC₅₀) and selectivity panels against related targets, as no such data are publicly available. [1]

Synthetic Intermediate for Piperacillin Analog Impurity Profiling

Given its structural resemblance to the 4-ethyl-2,3-dioxopiperazine side chain of piperacillin, this acetamide derivative could serve as a synthetic intermediate or reference material in the development of analytical methods for new piperacillin-related impurities. Its 4-acetylphenyl group offers a distinct UV/Vis chromophore relative to the unsubstituted phenyl impurity standards, potentially aiding in HPLC method development. However, full analytical qualification (NMR, HRMS, HPLC purity, stability studies) must be performed by the end user. [2]

Chemical Biology Probe for Acetyl-lysine Mimicry in Epigenetic Reader Domain Studies

The 4-acetylphenyl group is a recognized acetyl-lysine mimic, and the constrained diketopiperazine scaffold could pre-organize the acetamide moiety for recognition by bromodomains or other epigenetic reader proteins. While this hypothesis is based on class-level structural mimicry and not on direct binding data for this compound, it represents a rational application scenario where procurement may be justified for preliminary screening. Prospective users must generate their own binding and functional assay data. [3]

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.